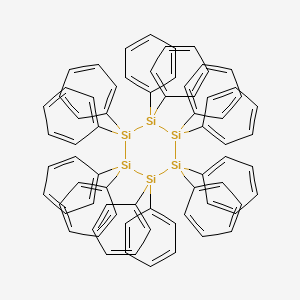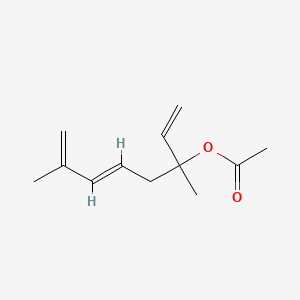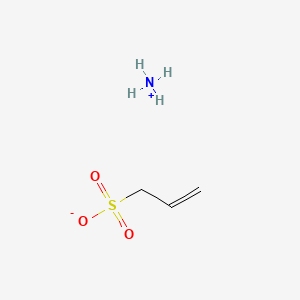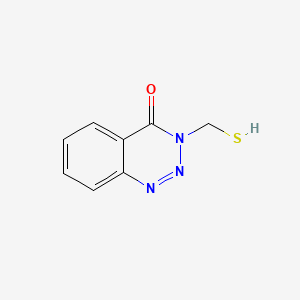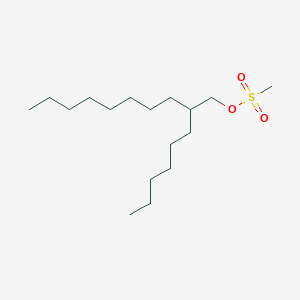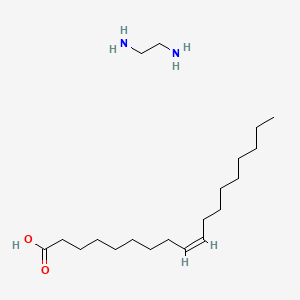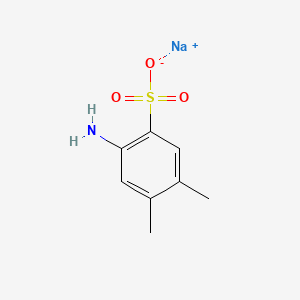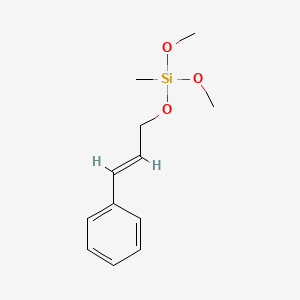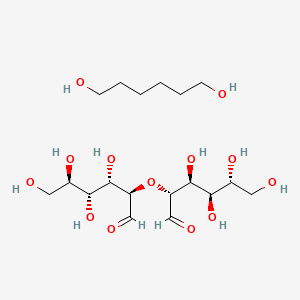
d-Glucose, ether with 1,6-hexanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-Glucose, ether with 1,6-hexanediol: is a compound formed by the etherification of d-glucose with 1,6-hexanediol. This compound is known for its unique chemical structure, which combines the properties of both d-glucose and 1,6-hexanediol. The molecular formula of this compound is C18H36O13 , and it has a molecular weight of 460.473 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with 1,6-hexanediol typically involves the reaction of d-glucose with 1,6-hexanediol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, which facilitates the etherification process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The industrial production methods also incorporate purification steps to remove any impurities and to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
d-Glucose, ether with 1,6-hexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkage in the compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
d-Glucose, ether with 1,6-hexanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of d-Glucose, ether with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The compound can participate in metabolic pathways involving glucose and hexanediol, influencing energy production and cellular processes. The ether linkage allows for unique interactions with enzymes and other biomolecules, potentially leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediol: A precursor in the synthesis of d-Glucose, ether with 1,6-hexanediol, known for its use in polymer production.
d-Glucose, ether with glycerol: Another etherified glucose compound with different properties and applications.
1,6-Hexanediol diglycidyl ether: A compound with similar structural features but different functional groups and reactivity.
Uniqueness
This compound is unique due to its combined properties of d-glucose and 1,6-hexanediol. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
100402-61-7 |
|---|---|
Molekularformel |
C18H36O13 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
hexane-1,6-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C6H14O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;7-5-3-1-2-4-6-8/h3-14,17-22H,1-2H2;7-8H,1-6H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI-Schlüssel |
WTLPKASDSRMCRG-NWVPAHFOSA-N |
Isomerische SMILES |
C(CCCO)CCO.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Kanonische SMILES |
C(CCCO)CCO.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


